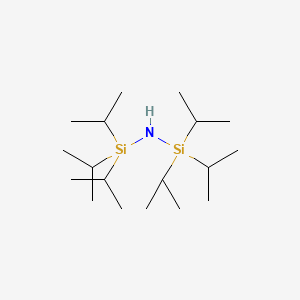
Bis(triisopropylsilyl)amine
描述
Bis(triisopropylsilyl)amine is a chemical compound with the molecular formula C18H43NSi2. It is characterized by the presence of two triisopropylsilyl groups attached to a central nitrogen atom. This compound is known for its unique steric properties and is widely used in various chemical reactions and industrial applications.
作用机制
Target of Action
Bis(triisopropylsilyl)amine is a type of organosilicon compound . It is primarily used as a protective group in organic synthesis . The primary targets of this compound are the reactive sites in organic molecules that need to be shielded during certain reactions .
Mode of Action
The compound acts by attaching itself to the reactive sites of the molecule, thereby preventing unwanted side reactions . This is achieved through the formation of silyl ethers when the compound interacts with alcohols . The protective group can be selectively removed later under specific conditions .
Biochemical Pathways
They can influence the reactivity and selectivity in glycosylations, which are crucial processes in the biosynthesis of carbohydrates .
Pharmacokinetics
Given its use as a protective group in organic synthesis, it is likely that its bioavailability and pharmacokinetics would depend on the specific context of its use .
Result of Action
The primary result of the action of this compound is the protection of reactive sites in organic molecules, allowing for more controlled and selective chemical reactions . This can lead to the successful synthesis of complex organic molecules, including those involved in various biochemical processes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain bases can facilitate the attachment of the silyl group to the target molecule . Additionally, the compound’s stability can be affected by the presence of fluoride ions, which are commonly used to remove silyl protective groups .
准备方法
Synthetic Routes and Reaction Conditions: Bis(triisopropylsilyl)amine can be synthesized through several methods. One common approach involves the dehydrocoupling of amines with silanes. This reaction typically requires a catalyst and proceeds under mild conditions to yield the desired product . Another method involves the hydrosilylation of imines, where the imine reacts with a silane in the presence of a catalyst . Additionally, the dealkenylative coupling of amines with vinylsilanes is another route to synthesize this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized to ensure high yields and minimal by-products.
化学反应分析
Types of Reactions: Bis(triisopropylsilyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halides and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce amines or other nitrogen-containing compounds .
科学研究应用
Bis(triisopropylsilyl)amine has a wide range of applications in scientific research:
相似化合物的比较
Trimethylsilyl (TMS): A smaller silyl group that is less sterically hindered.
Triethylsilyl (TES): Slightly larger than TMS but still less bulky than triisopropylsilyl.
Tert-butyldimethylsilyl (TBS): Another commonly used silyl group with different steric properties.
Uniqueness: Bis(triisopropylsilyl)amine is unique due to its large steric bulk, which provides distinct reactivity compared to other silyl amines. This makes it particularly useful in reactions where steric hindrance is a critical factor .
属性
IUPAC Name |
2-[di(propan-2-yl)-[tri(propan-2-yl)silylamino]silyl]propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H43NSi2/c1-13(2)20(14(3)4,15(5)6)19-21(16(7)8,17(9)10)18(11)12/h13-19H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBQKMFRRCSNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N[Si](C(C)C)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H43NSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571726 | |
| Record name | 1,1,1-Tri(propan-2-yl)-N-[tri(propan-2-yl)silyl]silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923027-92-3 | |
| Record name | 1,1,1-Tri(propan-2-yl)-N-[tri(propan-2-yl)silyl]silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole](/img/structure/B3033098.png)
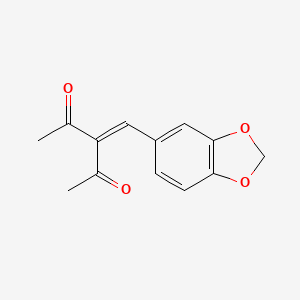
![9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3033100.png)
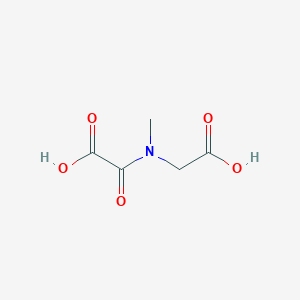
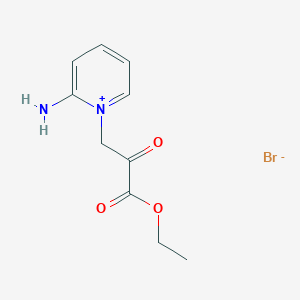
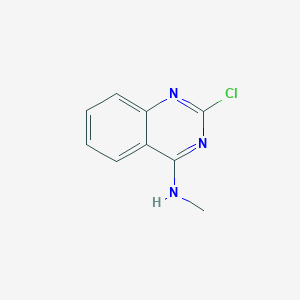
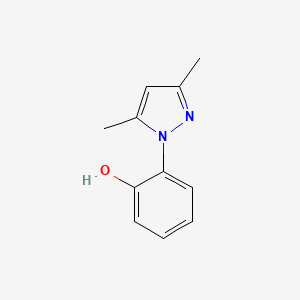
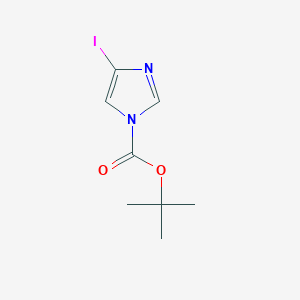
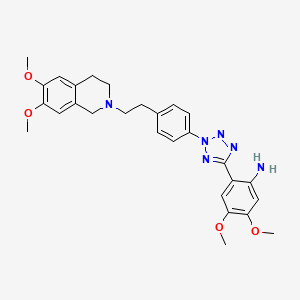
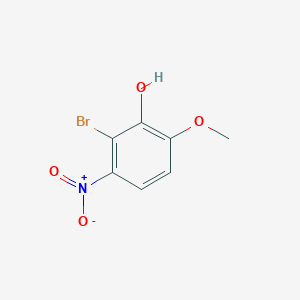
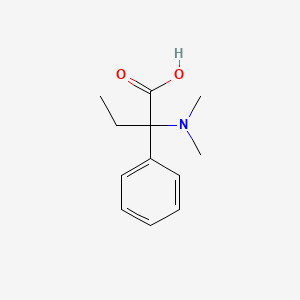
![(2-chloro-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B3033116.png)
![benzyl N-[1-(phenylsulfonyl)butyl]carbamate](/img/structure/B3033117.png)

